2-Mercapto-4,6-dimethylnicotinamide
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Overview
Description
2-Mercapto-4,6-dimethylnicotinamide is an organic compound with the molecular formula C8H10N2OS It is a derivative of nicotinamide, featuring a mercapto group (-SH) and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4,6-dimethylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylnicotinamide as the primary starting material.
Introduction of Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4,6-dimethylnicotinamide with a suitable thiolating agent, such as hydrogen sulfide or thiourea, under basic conditions.
Reaction Conditions: The reaction is usually carried out in a polar solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4,6-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Disulfide derivatives or sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Mercapto-4,6-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Mercapto-4,6-dimethylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in oxidative stress and cellular metabolism.
Pathways Involved: It can modulate pathways related to redox balance, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptonicotinamide: Lacks the methyl groups on the pyridine ring.
4,6-Dimethylnicotinamide: Lacks the mercapto group.
2-Mercapto-4-methylnicotinamide: Has only one methyl group on the pyridine ring.
Uniqueness
2-Mercapto-4,6-dimethylnicotinamide is unique due to the presence of both the mercapto group and two methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUHWHVTEYTPSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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